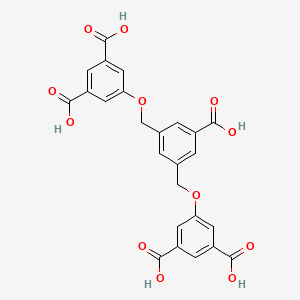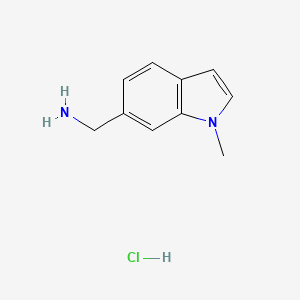
(1-Methyl-1H-indol-6-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-1H-indol-6-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H13ClN2 It is a derivative of indole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-indol-6-yl)methanamine hydrochloride typically involves the reaction of 1-methylindole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(1-Methyl-1H-indol-6-yl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and its interaction with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-indol-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
(1H-Indol-3-yl)methanamine: Another indole derivative with similar structural features.
1-Methylindole-3-carboxaldehyde: Shares the indole core but with different functional groups.
N-Methyltryptamine: A related compound with a similar indole structure but different side chains.
Uniqueness: (1-Methyl-1H-indol-6-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H13ClN2 |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
(1-methylindol-6-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H12N2.ClH/c1-12-5-4-9-3-2-8(7-11)6-10(9)12;/h2-6H,7,11H2,1H3;1H |
InChI Key |
IEZHOTCDXLTLEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12512742.png)
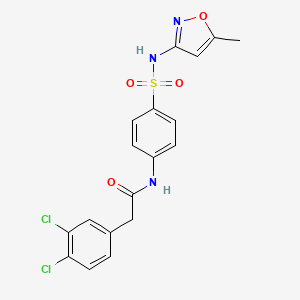
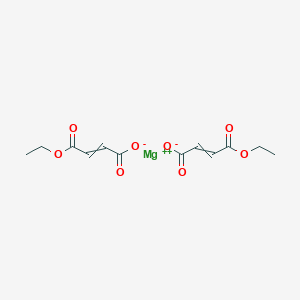
![zinc;2-[carbamimidoyl(methyl)amino]acetic acid;dichloride](/img/structure/B12512760.png)
![2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-(nitriloMethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylMethyl)phenol]](/img/structure/B12512769.png)
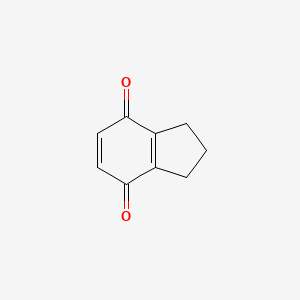

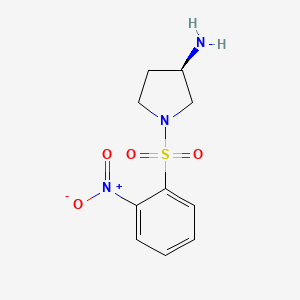
![11-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)benzo[b][1]benzazepine](/img/structure/B12512789.png)
![N-[(4-chlorophenyl)(2-phenylcyclopropyl)methylidene]hydroxylamine](/img/structure/B12512792.png)
![2-[[2-[(Ethoxycarbonylamino)-oxomethyl]-3-oxobut-1-enyl]amino]-3-thiophenecarboxylic acid methyl ester](/img/structure/B12512796.png)
![3-[2-(4-Bromo-2-fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B12512799.png)

